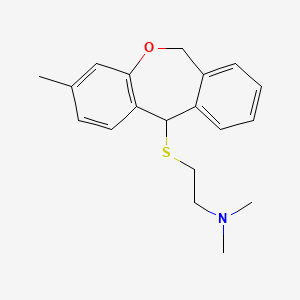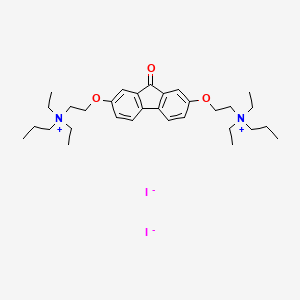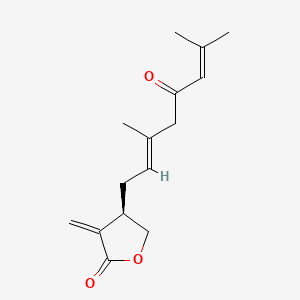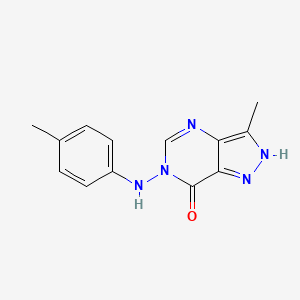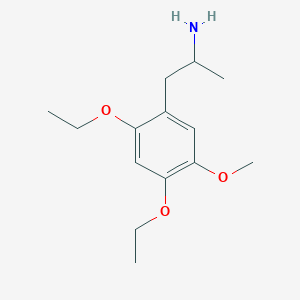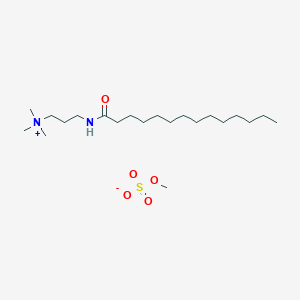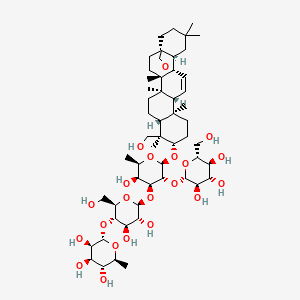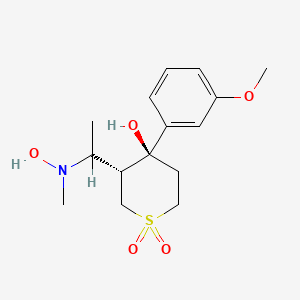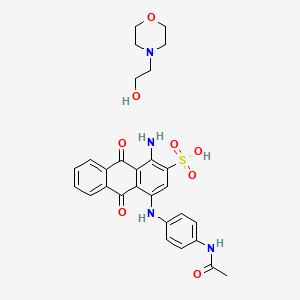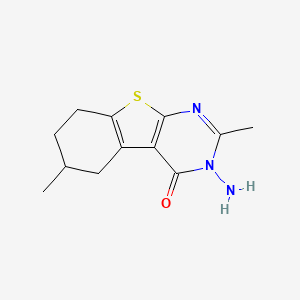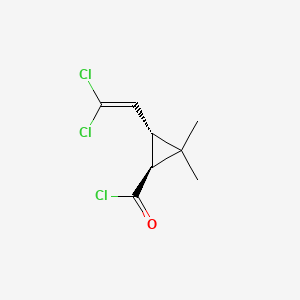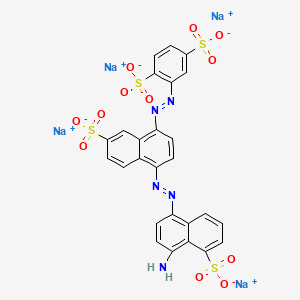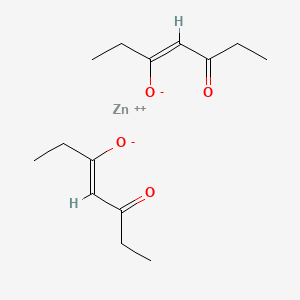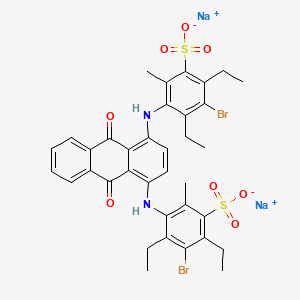
Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) is a complex organic compound known for its use as a dye. This compound is characterized by its intricate molecular structure, which includes benzenesulfonic acid groups and an anthracenediyl core. It is commonly used in various industrial applications, particularly as a colorant in cleaning products, inks, paints, and plastics .
Vorbereitungsmethoden
The synthesis of benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) involves several steps. The process typically begins with the preparation of the anthracenediyl core, followed by the introduction of benzenesulfonic acid groups. The reaction conditions often include the use of strong acids and bases to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may yield simpler aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) has a wide range of scientific research applications In chemistry, it is used as a model compound for studying the behavior of sulfonic acids and their derivatives In biology, it is used as a staining agent for visualizing cellular structuresIn industry, it is used as a dye in various products, including cleaning agents, inks, and plastics .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged molecules, leading to changes in the structure and function of the target molecules. The pathways involved in these interactions are complex and depend on the specific application and environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) include other sulfonic acid derivatives and anthracene-based dyes. These compounds share similar chemical properties but may differ in their specific applications and reactivity. For example, benzenesulfonic acid derivatives with different substituents may have varying solubility and stability, making them suitable for different industrial uses .
Eigenschaften
CAS-Nummer |
72152-60-4 |
|---|---|
Molekularformel |
C36H34Br2N2Na2O8S2 |
Molekulargewicht |
892.6 g/mol |
IUPAC-Name |
disodium;3-bromo-5-[[4-(3-bromo-2,4-diethyl-6-methyl-5-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-2,4-diethyl-6-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-7-19-29(37)21(9-3)35(49(43,44)45)17(5)31(19)39-25-15-16-26(28-27(25)33(41)23-13-11-12-14-24(23)34(28)42)40-32-18(6)36(50(46,47)48)22(10-4)30(38)20(32)8-2;;/h11-16,39-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
IDQOZMFNWNDEHR-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C(=C4CC)Br)CC)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])CC)Br.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


